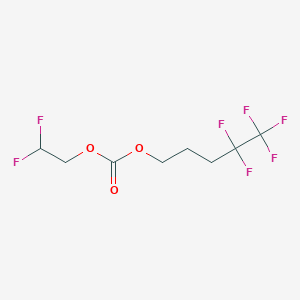
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound with the molecular formula C8H9F7O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of 2,2-difluoroethanol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. A common method includes:
Reactants: 2,2-Difluoroethanol and 4,4,5,5,5-pentafluoropentanol.
Catalyst: A base such as potassium carbonate.
Solvent: Anhydrous conditions using solvents like dichloromethane.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound is susceptible to nucleophilic attack, leading to substitution reactions.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted fluorinated compounds.
Hydrolysis: Production of 2,2-difluoroethanol and 4,4,5,5,5-pentafluoropentanol.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Applied in the production of specialty polymers and coatings that require high thermal and chemical resistance.
Wirkmechanismus
The mechanism by which 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate exerts its effects is primarily through its reactivity with nucleophiles and its ability to undergo hydrolysis. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved include:
Nucleophilic Sites: The compound can react with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting or modifying their activity.
Hydrolysis Pathways: The carbonate group can be hydrolyzed, releasing fluorinated alcohols that may interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoroethyl 4,4,5,5,5-tetrafluoropentyl carbonate
- 2,2-Difluoroethyl 4,4,5,5,5-trifluoropentyl carbonate
- 2,2-Difluoroethyl 4,4,5,5,5-hexafluoropentyl carbonate
Uniqueness
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The presence of five fluorine atoms on the pentyl chain and two on the ethyl group makes it particularly valuable in applications requiring high-performance materials.
This compound’s unique structure and properties make it a versatile tool in scientific research and industrial applications, distinguishing it from other fluorinated carbonates.
Eigenschaften
Molekularformel |
C8H9F7O3 |
|---|---|
Molekulargewicht |
286.14 g/mol |
IUPAC-Name |
2,2-difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C8H9F7O3/c9-5(10)4-18-6(16)17-3-1-2-7(11,12)8(13,14)15/h5H,1-4H2 |
InChI-Schlüssel |
GIYZPJLKIUHUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)

![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)
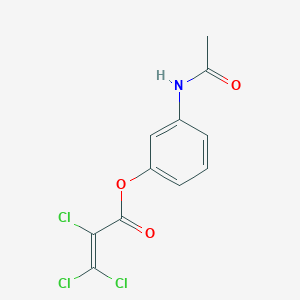
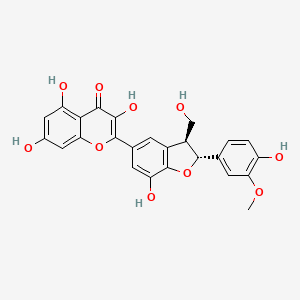



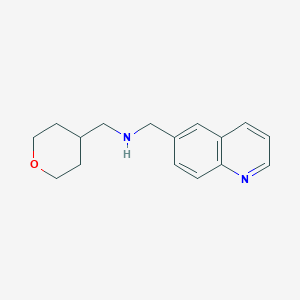
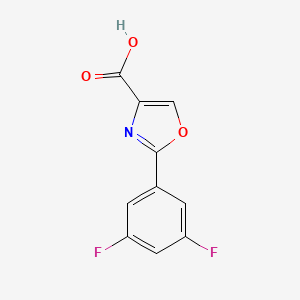
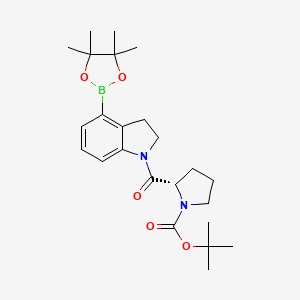
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)


